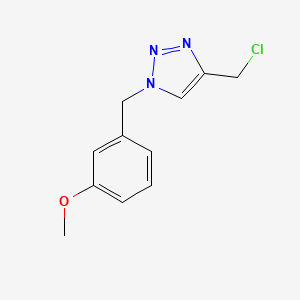
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of functional groups such as chloromethyl and methoxybenzyl enhances its reactivity and biological profile.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12ClN3O
- IUPAC Name : this compound
While the specific mechanism of action for this compound remains largely unexplored, compounds in the triazole class typically interact with various biological targets such as enzymes or receptors. The triazole ring's structural characteristics allow for diverse interactions with biological systems, potentially leading to inhibition or activation of specific pathways.
Antimicrobial Activity
Triazoles have been documented to exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may also possess similar activities. The antimicrobial effectiveness is often evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition |
| This compound | S. aureus | Significant inhibition |
Anticancer Activity
Research has indicated that triazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 1.1 | Doxorubicin |
| HCT-116 | 2.6 | 5-Fluorouracil |
| HepG2 | 1.4 | Pemetrexed |
The anticancer activity is often attributed to mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis.
Case Studies
A study evaluating various triazole derivatives demonstrated that modifications on the triazole ring significantly affect their biological activity. For example, structural variations led to enhanced binding affinities towards specific biological targets and improved pharmacological profiles.
Example Study Findings
In a comparative study involving several triazole derivatives:
- Compound A showed an IC50 of 0.21 µM against trypomastigotes.
- Compound B exhibited a significant reduction in parasite load in 3D cardiac spheroids.
These findings underscore the importance of structural optimization in enhancing the biological activity of triazole-based compounds.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(3-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-4-2-3-9(5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVBYIRGGCPWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















